5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The fluorophenyl group enhances its binding affinity to certain receptors, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole core but has different substituents, leading to varied biological activities.
1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one: Another pyrazole derivative with distinct structural features and applications.
Uniqueness
5-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
936084-54-7 |
---|---|
Molecular Formula |
C11H9FN2O2 |
Molecular Weight |
220.2 |
Purity |
95 |
Origin of Product |
United States |
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